molecular formula C16H26O2 B12059482 2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol CAS No. 1173022-57-5

2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol

Cat. No.: B12059482
CAS No.: 1173022-57-5
M. Wt: 252.39 g/mol
InChI Key: JYCQQPHGFMYQCF-QFIQSOQBSA-N
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Description

4-tert-Octylphenol-3,5-d2 monoethoxylate solution: is an isotopically labeled standard used for the analysis of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. This compound is particularly useful in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves the ethoxylation of 4-tert-octylphenol. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the selective formation of the monoethoxylate product .

Industrial Production Methods: In industrial settings, the production of 4-tert-Octylphenol-3,5-d2 monoethoxylate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Octylphenol-3,5-d2 monoethoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding phenolic acids.

    Reduction: Formation of alkylphenols.

    Substitution: Formation of alkyl ethers.

Scientific Research Applications

4-tert-Octylphenol-3,5-d2 monoethoxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking natural hormones, leading to altered cellular signaling pathways. The compound primarily targets estrogen receptors, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

  • Nonylphenol ethoxylates
  • Octylphenol ethoxylates
  • 4-tert-Octylphenol diethoxylate

Comparison: 4-tert-Octylphenol-3,5-d2 monoethoxylate is unique due to its isotopic labeling, which allows for precise analytical measurements. Compared to nonylphenol and octylphenol ethoxylates, it offers better stability and specificity in analytical applications .

Properties

CAS No.

1173022-57-5

Molecular Formula

C16H26O2

Molecular Weight

252.39 g/mol

IUPAC Name

2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6D,7D

InChI Key

JYCQQPHGFMYQCF-QFIQSOQBSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCO

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

Origin of Product

United States

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